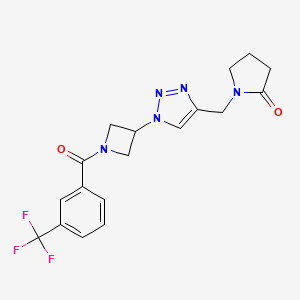

1-((1-(1-(3-(Trifluormethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.

BenchChem offers high-quality 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Borreagenzien in der Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden unter Palladiumkatalyse. Die Verbindung kann in diesem Zusammenhang als Organoborreagenz dienen .

Mechanismus::Pyrazolsynthese

Die Verbindung kann bei der Synthese von Pyrazolen eingesetzt werden. So ermöglicht beispielsweise die Reaktion von 4-Ethoxy-1,1,1-trifluorbut-3-en-2-on mit Methylhydrazinhydrochlorid den Zugang zu funktionalisierten Pyrazolen .

Trifluormethylpyridine

Trifluormethylpyridine finden Anwendung in verschiedenen Bereichen, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften. Die Verbindung kann zur Synthese dieser wertvollen Moleküle beitragen .

Benzo[f]chromene

Eine Reihe von 1-Aryl-2-Benzoyl-3-(Trifluormethyl)-1H-Benzo[f]chromenen kann mithilfe von Mehrkomponentenreaktionen synthetisiert werden. Diese Verbindungen weisen interessante Eigenschaften auf und könnten Anwendungen in der Arzneimittelforschung oder Materialforschung finden .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for heterocyclic compounds .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it is plausible that it binds to its target, leading to a change in the target’s function .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Biologische Aktivität

The compound 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural motifs:

- Trifluoromethyl group : Enhances lipophilicity and may improve membrane permeability.

- Azetidine ring : Contributes to the compound's structural rigidity and biological interactions.

- Triazole moiety : Often associated with antimicrobial and anticancer properties.

The molecular formula for this compound is C16H18F3N5O, with a molecular weight of approximately 373.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against various viruses, including HIV and HCV. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell factors .

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer models. Cytotoxicity assays indicate effective concentrations in the low micromolar range .

- Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity .

The proposed mechanisms of action for 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one include:

- Enzyme Inhibition : The azetidine and triazole components may interact with specific enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways that promote cell growth or viral replication.

- Membrane Permeability : The trifluoromethyl group enhances the ability of the compound to penetrate cellular membranes, facilitating interaction with intracellular targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of the trifluoromethyl group significantly enhances lipophilicity, which correlates with increased cellular uptake.

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased lipophilicity and membrane permeability |

| Azetidine Ring | Provides structural stability and potential enzyme interaction |

| Triazole Moiety | Associated with antimicrobial activity |

Case Studies

Several studies have explored the biological activity of compounds structurally related to 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one:

- Antiviral Studies : A series of biaryl amide derivatives were synthesized and tested for anti-HCV activity, revealing significant SAR insights that could apply to our compound .

- Cytotoxicity Assays : Mannich bases similar to our compound were evaluated against prostate cancer cells (PC-3), demonstrating IC50 values that suggest promising anticancer activity .

Eigenschaften

IUPAC Name |

1-[[1-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N5O2/c19-18(20,21)13-4-1-3-12(7-13)17(28)25-10-15(11-25)26-9-14(22-23-26)8-24-6-2-5-16(24)27/h1,3-4,7,9,15H,2,5-6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYYCPZISRQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.